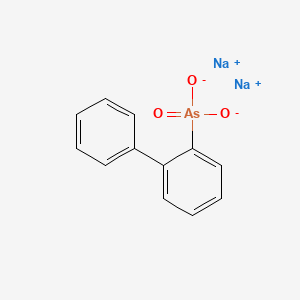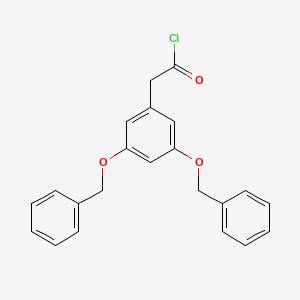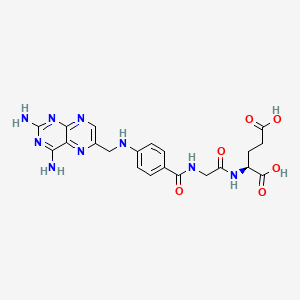![molecular formula C12H13N3O B14494108 4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one CAS No. 64256-88-8](/img/structure/B14494108.png)
4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is known for its unique structure, which includes a phenyl group attached to a tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one core
Méthodes De Préparation
The synthesis of 4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the condensation of specific precursor molecules under controlled conditions. One common synthetic route involves the formal condensation of the carboxy group of a precursor acid with the amino group of a substituted pyrrolidine . The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid, with the mixture being heated to reflux for several hours . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Applications De Recherche Scientifique
4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a β3-adrenergic receptor agonist, it binds to and activates these receptors, leading to various physiological effects . In the context of neuroprotection, the compound inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway, thereby reducing neuronal death and inflammation .
Comparaison Avec Des Composés Similaires
4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one can be compared with other pyrrolopyrimidine derivatives, such as vibegron and other triazole-pyrimidine hybrids . These compounds share similar core structures but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64256-88-8 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-phenyl-4,6,7,8-tetrahydro-2H-pyrrolo[2,1-c][1,2,4]triazin-3-one |
InChI |
InChI=1S/C12H13N3O/c16-12-11(9-5-2-1-3-6-9)15-8-4-7-10(15)13-14-12/h1-3,5-6,11H,4,7-8H2,(H,14,16) |
Clé InChI |
TVEGYDQKUNIZLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NNC(=O)C(N2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
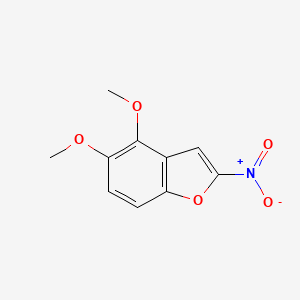
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
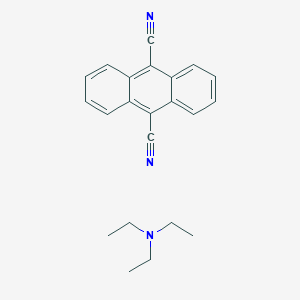
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

